4-Chloro-4-methylpentan-2-one

Catalog No.
S1963542
CAS No.
14575-13-4
M.F
C6H11ClO
M. Wt
134.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-4-methylpentan-2-one

CAS Number

14575-13-4

Product Name

4-Chloro-4-methylpentan-2-one

IUPAC Name

4-chloro-4-methylpentan-2-one

Molecular Formula

C6H11ClO

Molecular Weight

134.6 g/mol

InChI

InChI=1S/C6H11ClO/c1-5(8)4-6(2,3)7/h4H2,1-3H3

InChI Key

JMNYJOWPUIPWJD-UHFFFAOYSA-N

SMILES

CC(=O)CC(C)(C)Cl

Canonical SMILES

CC(=O)CC(C)(C)Cl

4-Chloro-4-methylpentan-2-one is an organic compound with the molecular formula C₆H₁₁ClO. It features a chlorinated ketone structure, characterized by a chlorine atom attached to the fourth carbon of a methylpentanone backbone. This compound is notable for its unique reactivity due to the presence of both a ketone and a chlorine substituent, which enhances its utility in various

  • Chlorinated organic compounds can have varying degrees of toxicity. Handle with gloves and in a well-ventilated area [].
  • Ketones are generally flammable and may irritate the skin and eyes. Exercise caution and follow standard laboratory safety procedures when handling unknown compounds.

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles, leading to the formation of alcohols or other derivatives.
  • Reduction Reactions: The ketone functional group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Oxidation Reactions: Under strong oxidizing conditions, the compound can be oxidized to form carboxylic acids or other oxidized derivatives .

Laboratory Synthesis

One common laboratory method for synthesizing 4-chloro-4-methylpentan-2-one involves the chlorination of 4-methylpentan-2-one using chlorine gas in the presence of a catalyst such as aluminum chloride. This reaction typically requires controlled temperature conditions to ensure selective chlorination at the desired position .

Industrial Production

On an industrial scale, continuous flow reactors may be employed to maintain consistent reaction conditions and improve yield. The process often includes purification steps like distillation to separate the desired product from by-products and unreacted starting materials .

Several compounds share structural similarities with 4-chloro-4-methylpentan-2-one:

Compound NameStructure CharacteristicsUnique Features
4-Methylpentan-2-oneLacks chlorine; simple ketoneCommonly used solvent; less reactive than chlorinated variants.
2-Chloro-4-methylpentaneChlorine at a different positionDifferent reactivity profile due to positional variance.
4-Methyl-2-pentanoneSimilar backbone but different functional group positioningDifferent reactivity; lacks chlorine substituent.

Uniqueness

The presence of both a chlorine atom and a ketone group in 4-chloro-4-methylpentan-2-one imparts distinct reactivity compared to its non-chlorinated counterparts. This dual functionality allows it to participate in a wider range of reactions, making it a versatile compound in chemical synthesis .

XLogP3

1.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-Chloro-4-methylpentan-2-one

Dates

Last modified: 04-14-2024

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